Methyl 4-(2-morpholin-4-ylethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-morpholin-4-ylethyl)benzoate is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a six-membered heterocyclic compound containing both oxygen and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-morpholin-4-ylethyl)benzoate typically involves the reaction of 4-(2-bromoethyl)benzoic acid with morpholine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and purification .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-morpholin-4-ylethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2-morpholin-4-ylethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of Methyl 4-(2-morpholin-4-ylethyl)benzoate involves its interaction with specific molecular targets. The morpholine group can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-bromoethyl)benzoate: A precursor in the synthesis of Methyl 4-(2-morpholin-4-ylethyl)benzoate.
Methyl 4-(2-aminoethyl)benzoate: Similar structure but with an amino group instead of a morpholine group.
Methyl 4-(2-hydroxyethyl)benzoate: Similar structure but with a hydroxy group instead of a morpholine group.
Uniqueness
This compound is unique due to the presence of the morpholine group, which imparts specific chemical and biological properties. The morpholine group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl 4-(2-morpholin-4-ylethyl)benzoate |
InChI |
InChI=1S/C14H19NO3/c1-17-14(16)13-4-2-12(3-5-13)6-7-15-8-10-18-11-9-15/h2-5H,6-11H2,1H3 |
InChI Key |
RLKKVXJIQJPAQD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.